molecular formula C12H13F2N3O3S B10958829 N-[2-(difluoromethoxy)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[2-(difluoromethoxy)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10958829
M. Wt: 317.31 g/mol
InChI Key: PCFFSIZRKIOBMJ-UHFFFAOYSA-N
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Description

N-[2-(difluoromethoxy)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with a sulfonamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(difluoromethoxy)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the difluoromethoxy group: This step involves the reaction of the phenyl ring with a difluoromethoxy reagent, such as difluoromethyl ether, under appropriate conditions.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(difluoromethoxy)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: It has shown potential as a biochemical probe for studying enzyme activities and protein interactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(difluoromethoxy)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, while the sulfonamide group contributes to its potential as a therapeutic agent.

Properties

Molecular Formula

C12H13F2N3O3S

Molecular Weight

317.31 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-1,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H13F2N3O3S/c1-8-11(7-15-17(8)2)21(18,19)16-9-5-3-4-6-10(9)20-12(13)14/h3-7,12,16H,1-2H3

InChI Key

PCFFSIZRKIOBMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NC2=CC=CC=C2OC(F)F

Origin of Product

United States

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